1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
This compound features a benzodioxole moiety linked via an ether oxygen to a propan-2-ol backbone, which is further substituted with a 4-methylpiperazine group. The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.2ClH/c1-16-4-6-17(7-5-16)9-12(18)10-19-13-2-3-14-15(8-13)21-11-20-14;;/h2-3,8,12,18H,4-7,9-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVTPBPQQGHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is often the case that such compounds target specific proteins or enzymes within the body, which play a crucial role in various biological processes.
Mode of Action
Typically, such compounds interact with their targets by binding to them, which can result in changes to the target’s function or activity.
Biochemical Pathways
The compound likely interacts with one or more biochemical pathways, leading to downstream effects that can influence various biological processes.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and performs its function.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22Cl2N2O3
- Molecular Weight : 360.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. The benzo[d][1,3]dioxole moiety is known to enhance receptor binding affinity, while the piperazine ring contributes to its pharmacological properties.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound has been shown to act as a selective agonist for dopamine receptors, particularly the D3 subtype. This interaction is believed to mediate neuroprotective effects and influence mood regulation.
- Serotonin Receptor Interaction : Preliminary studies suggest that the compound may also interact with serotonin receptors, potentially affecting anxiety and depression pathways.
Antitumor Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit potent antitumor activity. For instance, modifications in the piperazine moiety have been linked to enhanced cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HeLa | 0.003 | IDO1 Inhibition |
| 2 | A375 | 0.016 | Apoptosis Induction |
Neuroprotective Effects
Research has demonstrated that this compound can protect dopaminergic neurons from degeneration. This effect is mediated through its action on dopamine receptors, promoting cell survival pathways.
Case Studies
- Study on D3 Receptor Agonism : A study published in PMC showed that the compound significantly promoted β-arrestin translocation and G protein activation in D3 receptor assays. This suggests a potential role in treating neuropsychiatric disorders due to its selective action on dopamine pathways .
- Anticancer Potential : Another investigation highlighted the compound's ability to inhibit IDO1 in various cancer cell lines at low nanomolar concentrations, suggesting its utility in cancer immunotherapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
Melting Points
- The target compound’s dihydrochloride form likely exhibits a melting point within the range of 170–200°C , consistent with analogs such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-p-tolylpiperazine HCl (m.p. 184–185°C) and 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine HCl (m.p. 177–178°C) .
- Bulkier substituents (e.g., naphthyloxy in ) may lower melting points due to reduced crystallinity.
Elemental Analysis
- Carbon/Hydrogen/Nitrogen Content: Analogs show close alignment between calculated and observed values (e.g., Compound 25: C 62.25% vs. 62.41%; H 5.42% vs. 5.40%) . The target compound’s dihydrochloride form would exhibit higher chlorine content (~12–14%) compared to monohydrochloride analogs.
Commercial and Pharmacological Relevance
- Supplier Availability : Similar dihydrochloride salts (e.g., 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride , ) are marketed by pharmaceutical suppliers in China, indicating industrial interest in this structural class .
- Drug Likeliness : The propan-2-ol linker and 4-methylpiperazine group may improve solubility and blood-brain barrier penetration compared to ethyl-linked analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
